molecular formula C14H9FO4 B599210 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid CAS No. 1261943-47-8

2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Cat. No.: B599210
CAS No.: 1261943-47-8
M. Wt: 260.22
InChI Key: BUQRZVJBMSYTHL-UHFFFAOYSA-N
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Description

2-Fluoro-[1,1’-biphenyl]-4,4’-dicarboxylic acid is an organic compound with the molecular formula C14H9FO4 It is a derivative of biphenyl, where two carboxylic acid groups are attached to the 4 and 4’ positions of the biphenyl ring, and a fluorine atom is attached to the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Fluoro-[1,1’-biphenyl]-4,4’-dicarboxylic acid involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an arylboronic acid. For this compound, the reaction would involve 2-fluorophenylboronic acid and 4,4’-dibromobiphenyl in the presence of a palladium catalyst and a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes to remove any by-products or unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-[1,1’-biphenyl]-4,4’-dicarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylate salts.

    Reduction: The carboxylic acid groups can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to substitute the fluorine atom.

Major Products

    Oxidation: Carboxylate salts.

    Reduction: Alcohols.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-[1,1’-biphenyl]-4,4’-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-[1,1’-biphenyl]-4,4’-dicarboxylic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. The carboxylic acid groups can form hydrogen bonds, which can be crucial in binding interactions with proteins or other biological targets .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with only one carboxylic acid group.

    4,4’-Dicarboxy-[1,1’-biphenyl]: Lacks the fluorine atom, which can significantly alter its chemical properties.

    2-Fluoro-[1,1’-biphenyl]-4,4’-dimethyl: Similar structure but with methyl groups instead of carboxylic acid groups.

Uniqueness

2-Fluoro-[1,1’-biphenyl]-4,4’-dicarboxylic acid is unique due to the presence of both fluorine and carboxylic acid groups. The fluorine atom can enhance the compound’s stability and reactivity, while the carboxylic acid groups provide sites for further chemical modification and interactions with biological targets .

Properties

IUPAC Name

4-(4-carboxyphenyl)-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO4/c15-12-7-10(14(18)19)5-6-11(12)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQRZVJBMSYTHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689918
Record name 2-Fluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261943-47-8
Record name 2-Fluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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